molecular formula C18H16BrN3O3 B1226113 N'-(5-bromo-2-oxo-3-indolyl)-2-(2,6-dimethylphenoxy)acetohydrazide

N'-(5-bromo-2-oxo-3-indolyl)-2-(2,6-dimethylphenoxy)acetohydrazide

Cat. No. B1226113
M. Wt: 402.2 g/mol
InChI Key: LMQLBFGGBUCAPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(5-bromo-2-oxo-3-indolyl)-2-(2,6-dimethylphenoxy)acetohydrazide is an organonitrogen compound and an organooxygen compound. It derives from an alpha-amino acid.

Scientific Research Applications

Pharmacological and Toxicological Applications

  • Sulfonamides and their Patents : The review on sulfonamides, a class of compounds with a primary sulfonamide moiety, highlights their wide range of clinical applications, including as diuretics, carbonic anhydrase inhibitors, antiepileptics, and antipsychotic drugs. The presence of the sulfonamide group in novel drugs indicates its importance in drug development, potentially offering insights into the structural relevance of N'-(5-bromo-2-oxo-3-indolyl)-2-(2,6-dimethylphenoxy)acetohydrazide in similar applications (Carta, Scozzafava, & Supuran, 2012).

  • N-Acetylcysteine in Psychiatry : N-acetylcysteine (NAC) is explored for its therapeutic potential in psychiatric disorders, indicating the growing interest in compounds with multifaceted pharmacological actions. This review could offer parallels in exploring multifunctional compounds like N'-(5-bromo-2-oxo-3-indolyl)-2-(2,6-dimethylphenoxy)acetohydrazide for diverse therapeutic applications (Dean, Giorlando, & Berk, 2011).

  • Antioxidant Activity Analysis : The study on antioxidant activity assessment methods provides a critical review of tests used to determine the antioxidant capacity of compounds. This research highlights the importance of understanding the antioxidant properties of pharmacological agents, which could be relevant to the assessment of N'-(5-bromo-2-oxo-3-indolyl)-2-(2,6-dimethylphenoxy)acetohydrazide (Munteanu & Apetrei, 2021).

Environmental and Analytical Considerations

  • Brominated Flame Retardants : The occurrence of novel brominated flame retardants (NBFRs) in various environments is reviewed, addressing their potential risks. Understanding the environmental fate and impact of such compounds could inform the research on N'-(5-bromo-2-oxo-3-indolyl)-2-(2,6-dimethylphenoxy)acetohydrazide, especially if it shares similar brominated structures (Zuiderveen, Slootweg, & de Boer, 2020).

  • Pharmacokinetics and Toxicology of NPS : The pharmacokinetics, pharmacodynamics, and toxicology of new psychoactive substances (NPS) provide a framework for understanding the complex interactions of novel compounds within biological systems. This research could offer insights into the study of N'-(5-bromo-2-oxo-3-indolyl)-2-(2,6-dimethylphenoxy)acetohydrazide, particularly in terms of its pharmacological profile and safety (Nugteren-van Lonkhuyzen et al., 2015).

properties

Molecular Formula

C18H16BrN3O3

Molecular Weight

402.2 g/mol

IUPAC Name

N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-(2,6-dimethylphenoxy)acetamide

InChI

InChI=1S/C18H16BrN3O3/c1-10-4-3-5-11(2)17(10)25-9-15(23)21-22-16-13-8-12(19)6-7-14(13)20-18(16)24/h3-8,20,24H,9H2,1-2H3

InChI Key

LMQLBFGGBUCAPF-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)OCC(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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